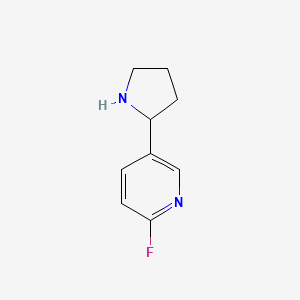

2-Fluoro-5-(pyrrolidin-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-fluoro-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C9H11FN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |

InChI Key |

DMDVEPGRYFMYLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Pyrrolidin 2 Yl Pyridine and Analogous Fluorinated Pyridyl Pyrrolidine Scaffolds

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.govtandfonline.com Its synthesis can be approached by constructing the ring from acyclic precursors or by modifying existing pyrrolidine-containing molecules like proline. nih.govresearchgate.net

Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and widely used methods for constructing the pyrrolidine skeleton is the [3+2] cycloaddition reaction. osaka-u.ac.jpresearchgate.net This reaction typically involves the generation of an azomethine ylide as a 1,3-dipole, which then reacts with a dipolarophile, such as an alkene or alkyne, to form the five-membered ring. nih.govosaka-u.ac.jp

Azomethine ylides can be generated from various precursors, including the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. nih.gov The versatility of this method allows for the synthesis of a wide range of pyrrolidine derivatives with controlled substitution patterns and stereoselectivity. osaka-u.ac.jpresearchgate.net For instance, copper(II)-catalyzed asymmetric 1,3-dipolar cycloadditions using β-fluoroalkyl alkenyl arylsulfones as dipolarophiles and glycine (B1666218) iminoesters as azomethine ylide precursors have been developed to produce enantioenriched 3-fluoroalkyl pyrrolidines. researchgate.net

| Reaction Type | Key Reactants | Product | Key Features |

| [3+2] Cycloaddition | Azomethine Ylide, Alkene/Alkyne | Substituted Pyrrolidine | High efficiency and stereoselectivity. osaka-u.ac.jpresearchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition | Glycine Iminoester, β-Fluoroalkyl Alkenyl Arylsulfone | Enantioenriched 3-Fluoroalkyl Pyrrolidine | Catalyzed by Cu(II); produces chiral products. researchgate.net |

| Double [3+2] Cycloaddition | Glycine, Aldehydes, Maleimides | Tetracyclic Pyrrolizidines | Pseudo five-component reaction forming complex polycyclic systems. nih.gov |

Aminocyclizations and Ring-Forming Reactions for Pyrrolidine Derivatives

Intramolecular cyclization reactions provide another direct route to pyrrolidine derivatives. These methods often involve the formation of a carbon-nitrogen bond to close the ring. Key strategies include the hydroamination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net

Transition-metal-free intramolecular hydroalkoxylation/reduction and copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds are effective methods for producing pyrrolidines under mild conditions with high regio- and chemoselectivity. organic-chemistry.org Tandem reactions, such as a copper-catalyzed three-component amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, can generate functionalized α-cyano pyrrolidines in a single pot. nih.gov

| Reaction Type | Starting Material | Catalyst/Reagent | Product |

| Intramolecular C-H Amination | Alkyl Azides | Dirhodium catalysts | N-unprotected Pyrrolidines organic-chemistry.org |

| Intramolecular Hydroamination | Unsaturated Amines | Various metal catalysts | Pyrrolidines osaka-u.ac.jpresearchgate.net |

| Tandem Amination/Cyanation/Alkylation | Primary Amine-tethered Alkyne | Copper bromide | α-Cyano Pyrrolidine nih.gov |

Functionalization of Preformed Pyrrolidine Rings

An alternative to de novo ring synthesis is the functionalization of readily available, chiral pyrrolidine precursors, most notably L-proline and its derivatives like (S)-prolinol and trans-4-hydroxy-L-proline. mdpi.com This approach is common in pharmaceutical synthesis as it leverages the inherent stereochemistry of the starting material.

(S)-prolinol, obtained from the reduction of proline, serves as a versatile starting point. mdpi.com It can be condensed with carboxylic acids to form more complex molecules. Similarly, Boc-protected trans-4-hydroxy-L-proline can be esterified and then oxidized to a ketoproline, providing a handle for further chemical modifications. mdpi.com These strategies have been employed in the synthesis of numerous approved drugs, demonstrating the robustness of using the natural chiral pool for pyrrolidine functionalization. mdpi.com

Approaches to Fluorinated Pyridine (B92270) Core Synthesis

The introduction of fluorine into a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. taylorfrancis.comresearchgate.net The synthesis of fluorinated pyridines can be achieved either by direct fluorination of a pre-formed pyridine ring or by constructing the ring from fluorinated acyclic precursors.

Halogenation and Fluorination Techniques on Pyridine Nuclei

Direct C-H functionalization to install a fluorine atom on a pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which makes it resistant to electrophilic aromatic substitution (EAS). nih.govchemrxiv.org Despite this, several methods have been developed.

Electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor® can produce fluorinated 3,6-dihydropyridines, which can then eliminate hydrogen fluoride (B91410) to yield the corresponding fluorinated pyridine. nih.gov Another approach involves the reaction of pyridine N-oxides with Grignard reagents, which can lead to 2-substituted pyridines. organic-chemistry.org For late-stage fluorination, pyridines can be reacted with silver(II) fluoride (AgF₂) to selectively install a fluorine atom at the position adjacent to the nitrogen. nih.gov This 2-fluoropyridine (B1216828) can then undergo nucleophilic aromatic substitution (SNAr) to introduce a wide range of functional groups, a reaction that is often faster for fluoro-derivatives compared to their chloro-analogs. nih.gov

To overcome regioselectivity challenges, specialized reagents and strategies have been designed. For example, heterocyclic phosphines can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.govresearchgate.net A ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for mild, 3-selective halogenation of the pyridine core. chemrxiv.org

| Method | Reagent | Position of Fluorination/Halogenation | Key Features |

| C-H Fluorination | Silver(II) Fluoride (AgF₂) | C-2 (α to Nitrogen) | Suitable for late-stage functionalization. nih.gov |

| Electrophilic Fluorination | Selectfluor® | C-3 (on dihydropyridine (B1217469) intermediate) | Involves an elimination step to form the aromatic pyridine. nih.gov |

| Phosphine (B1218219) Displacement | Designed Phosphine Reagents, Halide Nucleophile | C-4 | Two-step strategy for unactivated pyridines. nih.govresearchgate.net |

| Zincke Imine Intermediate | N-halosuccinimides | C-3 | Ring-opening/closing strategy for high regioselectivity. chemrxiv.org |

| Side-chain Fluorination | Hydrogen Fluoride, Chlorine | Side-chain (e.g., methyl group) | Liquid-phase reaction for producing trifluoromethylpyridines. google.com |

Multicomponent Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a complex product, making them a green and atom-economical approach to heterocyclic synthesis. bohrium.com MCRs have been successfully applied to the synthesis of fluorinated pyridines. taylorfrancis.com

One notable example is the Rh(III)-catalyzed C-H functionalization approach, which prepares multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is effective for a variety of substrates, including terminal alkynes, and provides single regioisomers with high selectivity. nih.gov The strategic placement of a fluorine atom on one of the acyclic building blocks ensures its incorporation into the final pyridine ring structure. researchgate.net Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones also provide a practical route to substituted pyridine scaffolds. acs.org

Metal-Catalyzed Coupling Reactions Involving Fluoropyridine Precursors

The introduction of a fluorine atom onto a pyridine ring significantly influences its chemical reactivity, making fluoropyridines valuable precursors in synthetic chemistry. The reaction of 2-fluoropyridine with certain nucleophiles is reported to be significantly faster than that of 2-chloropyridine, which can allow for milder reaction conditions. acs.org Metal-catalyzed cross-coupling reactions are a cornerstone for creating carbon-carbon bonds between aromatic systems and other moieties. In the context of synthesizing pyridyl-pyrrolidine scaffolds, reactions such as the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings are of paramount importance.

These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. researchgate.netmdpi.com For the synthesis of 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (B6154949), a plausible approach involves the coupling of a 2-fluoro-5-halopyridine (where the halogen is Br or I) with an organometallic pyrrolidine derivative, such as a pyrrolidinylboronic acid or ester, or a pyrrolidinylzinc reagent. The high electronegativity of fluorine can accelerate nucleophilic aromatic substitution (SNAr) reactions, a principle that can be extended to the reactivity of fluoropyridines in certain coupling cycles. acs.orgnih.gov

The choice of catalyst, ligand, base, and solvent is critical for optimizing these transformations, especially to prevent side reactions like defluorination or homocoupling. For instance, palladium catalysts with specialized phosphine ligands are often employed to achieve high yields and selectivity. mdpi.com Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to the often hard-to-prepare pyridine boronic acids.

Table 1: Illustrative Metal-Catalyzed Coupling Conditions for Pyridine Scaffolds

| Coupling Reaction | Typical Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos | K2CO3, Cs2CO3 | Toluene, Dioxane |

| Stille | PdCl2(PPh3)2 | PPh3 | (Not always required) | Toluene, DMF |

| Negishi | Pd(PPh3)4 | PPh3 | (Not always required) | THF, Dioxane |

Convergent and Divergent Synthetic Pathways for this compound

The assembly of the target molecule can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of the fluorinated pyridine and the pyrrolidine moieties, which are then coupled together in a late-stage step. Divergent synthesis, on the other hand, would start from a common intermediate that is sequentially modified to build the final structure.

Cross-Coupling Strategies for Pyridine-Pyrrolidine Linkage

The key bond formation in a convergent synthesis of this compound is the linkage between the C5 position of the pyridine ring and the C2 position of the pyrrolidine ring. A highly effective method for this is the palladium-catalyzed cross-coupling reaction. One strategy involves reacting a 2-fluoro-5-bromopyridine with a pre-formed N-protected 2-(tributylstannyl)pyrrolidine (for a Stille coupling) or a 2-(pyrrolidinyl)zinc halide (for a Negishi coupling).

Alternatively, a Suzuki coupling could be employed, using N-Boc-2-pyrrolidineboronic acid or its pinacol (B44631) ester. These boron-based reagents are often stable and can be handled more easily than their organotin or organozinc counterparts. The development of pyridine-pyridine cross-coupling reactions via dearomatized radical intermediates also presents a novel, though less conventional, avenue for forming such linkages. researchgate.netnih.gov

Sequential Functionalization of Halogenated Pyridine Building Blocks

A divergent approach may begin with a readily available di- or tri-halogenated pyridine. For example, 2,5-dibromopyridine (B19318) could be a suitable starting material. A selective nucleophilic aromatic substitution could be used to introduce the fluorine atom at the 2-position, leveraging the higher reactivity of this position towards nucleophiles. acs.org This would yield 2-fluoro-5-bromopyridine. This intermediate is now primed for the introduction of the pyrrolidine moiety at the 5-position via a metal-catalyzed cross-coupling reaction as described previously.

This sequential approach offers flexibility, allowing for the introduction of different functional groups if desired. The regioselectivity of the halogenation and subsequent functionalization steps is crucial and can often be controlled by the choice of reagents and reaction conditions. chemrxiv.orgnih.gov Modern methods using designed phosphine reagents have been developed for the selective halogenation of pyridines at various positions, which could be instrumental in preparing the necessary building blocks. researchgate.netchemrxiv.org

Stereoselective Synthesis of Pyrrolidinyl Moieties

The pyrrolidin-2-yl group in the target compound contains a chiral center, necessitating a stereoselective synthesis to obtain enantiomerically pure final products. There are numerous established methods for the asymmetric synthesis of 2-substituted pyrrolidines. mdpi.com

One common approach is to start from a chiral precursor, such as L-proline or 4-hydroxy-L-proline, which are readily available from the chiral pool. researchgate.net These can be chemically modified to introduce the necessary functionality for coupling to the pyridine ring. For example, L-proline can be converted into N-protected 2-(metallated)pyrrolidines.

Alternatively, asymmetric catalytic methods can be employed. The catalytic hydrogenation of highly substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net Another powerful technique is the asymmetric [3+2] cycloaddition reaction, which can construct the pyrrolidine ring with high enantiomeric purity from acyclic precursors. nih.gov Biocatalytic approaches are also emerging for the stereoselective synthesis of complex pyrrolidine structures. rsc.org

Table 2: Key Stereoselective Methods for Pyrrolidine Synthesis

| Method | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like L-proline as starting materials. researchgate.net | Readily available starting materials, well-established chemistry. |

| Asymmetric Hydrogenation | Catalytic reduction of a pyrrole (B145914) precursor using a chiral catalyst. researchgate.net | High diastereoselectivity, potential for multiple stereocenters. |

| Asymmetric Cycloaddition | [3+2] cycloaddition reactions using chiral ligands or catalysts to control stereochemistry. nih.gov | Builds the heterocyclic ring and sets stereochemistry simultaneously. |

| Biocatalysis | Use of enzymes to perform stereoselective transformations. rsc.org | Mild reaction conditions, high enantioselectivity. |

Advanced Synthetic Techniques and Green Chemistry Approaches

In line with modern pharmaceutical manufacturing, the synthesis of complex molecules like this compound is increasingly benefiting from advanced technologies and green chemistry principles aimed at improving efficiency, safety, and sustainability.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of heterocyclic compounds, including pyridines. sci-hub.se The use of microwave flow reactors has been demonstrated for the one-step synthesis of pyridines via reactions like the Bohlmann–Rahtz synthesis. beilstein-journals.orgresearchgate.net This technology provides enhanced reaction kinetics, better process control, and improved safety, especially when dealing with hazardous reagents or exothermic reactions.

For a multi-step synthesis of this compound, a continuous flow process could be designed to telescope several reaction steps, minimizing manual handling and purification of intermediates. vcu.edu This approach not only increases efficiency but also reduces waste and energy consumption, aligning with the principles of green chemistry. sci-hub.se The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processing. beilstein-journals.orgresearchgate.net

Metal-Free Approaches and Catalyst Development

The synthesis of fluorinated pyridyl-pyrrolidine scaffolds, including this compound, is increasingly benefiting from the development of metal-free synthetic methodologies. These approaches are sought after to reduce cost, simplify purification processes, and minimize toxic metal residues in the final products, which is particularly crucial in medicinal chemistry. Research in this area focuses on the use of organocatalysts, novel reagents, and reaction conditions that obviate the need for transition metals.

A significant area of development is in the construction of the pyrrolidine ring. Metal-free approaches often utilize 1,3-dipolar cycloaddition reactions of azomethine ylides. acs.orgnih.gov These reactions can be promoted by various organic catalysts. For instance, acetic acid has been employed to catalyze the 1,3-dipolar cycloaddition of azomethine ylides generated from oxazolidin-5-ones, leading to the formation of tetracyclic compounds containing a pyrrolidine ring. rsc.org Organocatalysts derived from proline and its derivatives have also been extensively modified to optimize efficiency and selectivity in constructing chiral pyrrolidine rings. unibo.itnih.gov These catalysts function by forming structurally defined enamines that can react with various electrophiles in a highly stereocontrolled manner. unibo.itnih.gov

Another metal-free strategy involves the ring contraction of pyridines to yield pyrrolidine skeletons. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives, providing a novel route from abundant starting materials. osaka-u.ac.jp Furthermore, catalyst-free, multi-component domino reactions have been developed for the synthesis of pyrrolidine derivatives in aqueous media, highlighting the trend towards more environmentally benign processes. rsc.org

For the fluorination step, developments have moved away from harsh reagents toward milder, more selective options. For example, the use of tetrabutylammonium (B224687) fluoride (TBAF) has emerged as a safer alternative to reagents like diethylaminosulfur trifluoride (DAST) for the synthesis of fluorinated pyrrolidines. The development of modified Burgess-type reagents also represents a key strategy, enabling the transformation of trans-diols into cis-cyclic sulfamates, which can then undergo fluorination to produce trans-fluoro protected amines.

Biocatalytic Transformations in Component Synthesis

Biocatalysis is emerging as a powerful and sustainable strategy for synthesizing the chiral building blocks required for complex molecules like this compound. Enzymatic methods offer high selectivity and operate under mild conditions, providing efficient routes to key chiral intermediates such as chiral pyrrolidines and functionalized fluoropyridines. nih.gov

The synthesis of the chiral pyrrolidine core has been a significant focus of biocatalytic research. Engineered enzymes, particularly cytochrome P450 variants, have been developed to construct chiral pyrrolidines. nih.gov Through directed evolution, a cytochrome P411 variant was engineered to catalyze the intramolecular C(sp³)–H amination of organic azides, yielding pyrrolidine derivatives with good enantioselectivity. nih.gov This abiological reaction, catalyzed by an enzyme, demonstrates the potential for creating novel biocatalytic pathways for important heterocyclic scaffolds. nih.gov Other enzymatic approaches to chiral amines and cyclic amines involve imine reductases, transaminases, and oxidases, which can provide high efficiency and stereoselectivity. nih.govnih.gov

For the synthesis of chiral alcohol precursors to the pyrrolidine ring, various enzyme classes are employed. Dehydrogenases or reductases can reduce ketones to enantiopure secondary alcohols. researchgate.net Additionally, (chemo)-enzymatic cascades have been developed for the production of chiral azidoalcohols, which are versatile synthetic intermediates. mdpi.com These cascades can combine an enantioselective epoxidation step, catalyzed either by an enzyme (like styrene (B11656) monooxygenase) or a chemical catalyst, with a regioselective epoxide ring-opening catalyzed by a halohydrin dehalogenase (HHDH) using an azide (B81097) nucleophile. mdpi.com This combination allows for precise control over the formation of two new stereocenters. mdpi.com

The development of these biocatalytic processes is often supported by protein engineering and process optimization to enhance catalyst performance, expand substrate scope, and ensure scalability for viable biomanufacturing routes. nih.gov

Chemical Reactivity and Transformations of 2 Fluoro 5 Pyrrolidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is substituted with a fluorine atom at the 2-position and a pyrrolidinyl group at the 5-position. The fluorine atom is an electronegative, deactivating group, while the pyrrolidinyl group, an alkylamino substituent, is a strongly activating group. The inherent electron-deficient nature of the pyridine nitrogen, combined with these substituents, governs the ring's reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyridine Moiety

The presence of a fluorine atom at the 2-position, which is ortho to the ring nitrogen, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyridine nitrogen significantly lowers the electron density at the C2 and C4 positions, thereby activating appropriately positioned leaving groups for displacement by nucleophiles.

Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings, often showing greater reactivity than other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govresearchgate.net This enhanced reactivity allows for SNAr reactions to be conducted under mild conditions, which is particularly valuable in the late-stage functionalization of complex molecules in medicinal chemistry. nih.gov A wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to displace the fluoride (B91410). nih.govsci-hub.se

Table 1: Examples of Nucleophilic Aromatic Substitution on a 2-Fluoropyridine Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 2-Alkoxypyridine |

| Nitrogen | Ammonia (NH₃), Amines (RNH₂, R₂NH) | 2-Aminopyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 2-(Arylthio)pyridine |

This table presents generalized reactions based on the known reactivity of 2-fluoropyridines.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The ring nitrogen is electron-withdrawing, which deactivates the ring towards attack by electrophiles, a reactivity profile often compared to that of nitrobenzene. youtube.comutexas.edu Furthermore, the basic nitrogen atom is readily protonated under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), which further increases the deactivation of the ring. rsc.orgwikipedia.org

When substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). youtube.comquora.com In 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (B6154949), the directing effects of the existing substituents must be considered.

Pyridine Nitrogen : A deactivating, meta-director (to C3 and C5).

2-Fluoro group : A deactivating, ortho, para-director (to C3 and C5).

5-Pyrrolidinyl group : A strongly activating, ortho, para-director (to C4 and C6).

Metal-Catalyzed C-H Functionalization of Pyridine

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-installed leaving groups or directing groups inherent to classical substitution reactions. Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has become a powerful tool for the C-H functionalization of heterocycles. nih.govnih.govrsc.orgresearchgate.net

For pyridine derivatives, C-H functionalization can be directed to various positions depending on the catalyst and any directing group present on the substrate. The nitrogen atoms of either the pyridine or pyrrolidine (B122466) ring could serve as coordinating sites for the metal catalyst, directing functionalization to an adjacent C-H bond. Palladium-catalyzed C-H arylation, for example, has been shown to occur regioselectively at the C3 position of some pyridines. oup.com In other systems, directing groups attached to the pyridine ring can facilitate ortho-C-H activation. nih.govacs.org Given the substitution pattern of this compound, potential sites for C-H functionalization on the pyridine ring are the C3, C4, and C6 positions. The specific outcome would depend on the chosen catalytic system and reaction conditions.

Table 3: Representative Metal-Catalyzed C-H Functionalization Reactions on Pyridine Scaffolds

| Reaction Type | Catalyst System (Example) | Coupling Partner | Position Functionalized |

|---|---|---|---|

| Arylation | Pd(OAc)₂ | Aryl Triflates/Boronic Acids | C3 oup.com |

| Alkenylation | [RhCp*Cl₂]₂ | Alkenes | C2 |

This table illustrates general possibilities for C-H functionalization on pyridine rings based on existing literature.

Reactivity of the Pyrrolidine Ring

The pyrrolidine ring is a saturated, five-membered N-heterocycle. Its reactivity is dominated by the secondary amine functionality and the adjacent C-H bonds.

Nitrogen Reactivity: Alkylation, Acylation, and Amidation

The nitrogen atom of the pyrrolidine ring is a secondary amine, which is both nucleophilic and basic. It readily participates in reactions with a variety of electrophiles.

Alkylation : The nitrogen can be alkylated using alkylating agents like alkyl halides or through reductive amination with aldehydes or ketones. nih.govmdpi.comnih.gov This reaction converts the secondary amine into a tertiary amine.

Acylation : Reaction with acyl halides, anhydrides, or other acylating agents yields N-acyl pyrrolidines (amides). researchgate.netresearchgate.netyoutube.com This is a common transformation used to install carbonyl-containing functional groups. Mild acylating reagents can offer high selectivity. nih.gov

Amidation : While amidation typically refers to the formation of an amide from a carboxylic acid and an amine, in this context, it can also refer to reactions like sulfonylation (reaction with sulfonyl chlorides to form sulfonamides) or reaction with isocyanates to form ureas.

Table 4: General Reactions of the Pyrrolidine Nitrogen

| Reaction | Electrophile | General Product Structure |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide) | N-Alkylpyrrolidine |

| N-Acylation | RCOCl (Acyl Chloride) | N-Acylpyrrolidine (Amide) |

| N-Sulfonylation | RSO₂Cl (Sulfonyl Chloride) | N-Sulfonylpyrrolidine (Sulfonamide) |

C-H Functionalization of the Pyrrolidine Ring

Direct functionalization of C-H bonds on saturated N-heterocycles like pyrrolidine is a significant area of contemporary organic synthesis. thieme-connect.comresearchgate.net These reactions provide a direct route to substituted pyrrolidines without requiring multi-step sequences. organic-chemistry.org The most reactive C-H bonds are typically those adjacent to the nitrogen atom (the α-positions).

Methods for α-C-H functionalization often involve the in-situ generation of an iminium ion intermediate, which is then trapped by a nucleophile. rsc.orgnih.gov This can be achieved through oxidation or hydride abstraction. This strategy allows for the introduction of a variety of substituents, including aryl, alkenyl, and alkyl groups, at the α-position. researchgate.netnih.gov Both metal-catalyzed and metal-free conditions have been developed for these transformations. nih.govnih.gov The presence of a substituent at the C2 position of the pyrrolidine ring in the title compound means that C-H functionalization would likely occur at the C5 position.

Table 5: Potential C-H Functionalization Reactions of the Pyrrolidine Ring

| Reaction Type | Method | Potential Product |

|---|---|---|

| α-Arylation | Iminium ion formation + Aryl nucleophile | 2-Aryl-5-(pyrrolidin-2-yl)pyridine |

| α-Alkylation | Iminium ion formation + Alkyl nucleophile | 2-Alkyl-5-(pyrrolidin-2-yl)pyridine |

This table outlines potential functionalizations based on established reactivity patterns for substituted pyrrolidines.

Ring-Opening and Ring-Expansion Reactions

Ring-opening and ring-expansion reactions of the pyridine or pyrrolidine moieties in this compound are not commonly reported and would require significant energy input to disrupt the stable heterocyclic systems.

The pyridine ring is aromatic and exceptionally stable. Ring contraction of pyridines to pyrrolidine derivatives has been achieved through photo-promoted reactions with silylboranes, proceeding through a 2-silyl-1,2-dihydropyridine intermediate. osaka-u.ac.jpresearchgate.netnih.gov However, the reverse process, a ring expansion of the pyrrolidine to a pyridine, is not a synthetically viable pathway.

The pyrrolidine ring is a stable, saturated five-membered ring. Ring expansion of N-heterocycles is a known transformation, for instance, in the conversion of azetidines to pyrrolidines or azepanes through the formation of a bicyclic azetidinium intermediate. acs.orgresearchgate.net By analogy, a hypothetical ring expansion of the pyrrolidine in this compound to a piperidine (B6355638) ring would necessitate initial functionalization adjacent to the ring nitrogen, followed by an intramolecular rearrangement, a process that has not been specifically documented for this compound.

Intermolecular and Intramolecular Reaction Pathways

The molecule offers multiple sites for both intermolecular and intramolecular reactions, primarily centered on nucleophilic substitution at the pyridine ring and reactions involving the pyrrolidine nitrogen.

Cross-Coupling Reactions at Various Positions

The this compound scaffold is amenable to a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at several positions.

Reactions at the Pyridine Ring: The fluorine atom at the C-2 position makes this site highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is a powerful method for introducing various functionalities by displacing the fluoride with a range of nucleophiles. While SNAr reactions on chloropyridines are more common, 2-fluoropyridines can undergo substitution with nucleophiles like alcohols, amines, and indoles, often under milder conditions than previously thought, making the reaction tolerant of other functional groups. nih.gov

For C-C bond formation, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings are viable, although they typically require a more reactive leaving group than fluorine (e.g., bromine or iodine) at other positions on the pyridine ring. For instance, 5-bromo-2-fluoropyridine (B45044) readily undergoes Suzuki coupling with arylboronic acids, and 6-bromo-3-fluoro-2-cyanopyridine participates in Sonogashira coupling with terminal alkynes. soton.ac.uknih.gov These examples demonstrate the feasibility of such transformations on the 2-fluoropyridine core, should a suitably substituted precursor be used.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| SNAr | 2-Fluoropyridine derivative | Morpholine (amine nucleophile) | K2CO3, DMF, 100 °C | 2-Morpholinopyridine derivative | nih.gov |

| Suzuki-Miyaura | 5-Bromo-2-fluoropyridine | 4-Fluorophenylboronic acid | Pd(PPh3)4, K3PO4, Dioxane/H2O, reflux | 2-Fluoro-5-(4-fluorophenyl)pyridine | nih.gov |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4, CuI, THF/Et3N, rt | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |

Reactions at the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a prime location for functionalization. N-Arylation can be achieved via Buchwald-Hartwig amination, coupling the pyrrolidine with aryl halides. Furthermore, palladium-catalyzed tandem N-arylation/carboamination reactions have been developed to synthesize N-aryl-2-allyl pyrrolidines from primary amino alkene precursors, demonstrating a sophisticated strategy for building molecular complexity. nih.gov

Cycloaddition Reactions Involving Unsaturated Bonds

The direct participation of this compound in cycloaddition reactions is challenging but conceivable under specific conditions.

The aromatic pyridine ring can theoretically act as a diene or dienophile in [4+2] cycloaddition (Diels-Alder) reactions , but this generally requires harsh conditions or specific activation. Polysubstituted 1,2-dihydropyridines, as partially saturated intermediates, are known to be more reactive dienes in [4+2] cycloadditions. nih.gov The presence of fluorine on the dienophile has been shown to decelerate Diels-Alder reactions, which would likely apply to derivatives of the title compound. nih.gov

A more plausible pathway involves the 1,3-dipolar cycloaddition of a pyridinium (B92312) ylide. If the pyridine nitrogen is alkylated to form a pyridinium salt, subsequent deprotonation can generate a pyridinium ylide. These ylides are known 1,3-dipoles that react with alkynes to form indolizine (B1195054) derivatives. mdpi.com The electron-withdrawing nature of the fluorine atom could influence the stability and reactivity of the ylide intermediate. For example, a base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been used to construct 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.orgrsc.org

The saturated pyrrolidine ring is generally unreactive in cycloadditions unless it is first oxidized to an unsaturated species like a dihydropyrrole or a pyrrolinium ion, which can then act as a dipolarophile.

Oxidation and Reduction Chemistry

Both the pyridine and pyrrolidine rings can be selectively targeted for oxidation or reduction.

Reduction: The most significant reduction pathway is the catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine derivative. The hydrogenation of fluoropyridines presents challenges, including the potential for hydrodefluorination (loss of the fluorine atom) and catalyst poisoning. nih.govacs.org However, robust methods using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under acidic conditions have been developed to achieve cis-selective reduction of the pyridine ring while preserving the fluorine substituent. nih.govacs.orgresearchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also provides an effective method for reducing pyridines to piperidines under ambient conditions. nih.gov

| Transformation | Substrate Type | Reagents/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridine Reduction | Fluoropyridines | Pd(OH)2/C, H2 | MeOH, aq. HCl | Fluoropiperidines | nih.gov |

| Pyridine Reduction | Substituted Pyridines | PtO2, H2 (50-70 bar) | Glacial Acetic Acid | Piperidine derivatives | researchgate.net |

| Pyrrolidine Oxidation | N-acyl-pyrrolidines | Fe(II)-H2O2 | aq. MeCN | Pyrrolidin-2-ones (Lactams) | researchgate.net |

| Pyrrolidine Oxidation | Functionalized Pyrrolidines | Electrochemical, Aminoxyl-mediated | ElectraSyn 2.0, Stainless Steel Electrode | Pyrrolidinones | acs.org |

Oxidation: The pyrrolidine ring is more susceptible to oxidation than the electron-deficient pyridine ring. Oxidation typically occurs at the α-carbon position relative to the nitrogen atom. The reaction of N-acyl-pyrrolidines with iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex can yield the corresponding lactam (pyrrolidin-2-one). researchgate.net More modern methods, such as selective electrochemical aminoxyl-mediated Shono-type oxidations, also provide an efficient route to pyrrolidinones with high functional group compatibility. acs.org Additionally, hypervalent iodine reagents can be used to achieve α-functionalization of N-protected pyrrolidines. nih.gov Oxidation of the pyridine nitrogen to a pyridine N-oxide is another possibility, which can alter the ring's reactivity for subsequent functionalization. researchgate.netacs.org

Derivatization Strategies for Library Generation

The diverse reactivity of this compound makes it an excellent scaffold for generating chemical libraries for drug discovery and other applications. nih.govmdpi.com Strategies can be employed to introduce functional groups at multiple positions on both heterocyclic rings.

Introduction of Diverse Functional Groups

A systematic approach to library generation would involve leveraging the orthogonal reactivity of the scaffold's different components.

N-Functionalization of the Pyrrolidine Ring: The secondary amine is the most accessible site for initial diversification. It can be readily acylated with a wide range of acid chlorides or anhydrides, alkylated with alkyl halides, or arylated using Buchwald-Hartwig coupling to introduce a vast array of substituents.

C-2 Substitution via SNAr: Following N-protection of the pyrrolidine, the C-2 position of the pyridine ring can be targeted. A library of nucleophiles (alcohols, thiols, primary/secondary amines) can be used to displace the fluoride, creating a diverse set of 2-substituted pyridines. nih.govrsc.org

Modification of the Pyridine Ring: The pyridine ring can be fully reduced via catalytic hydrogenation to the corresponding piperidine, which introduces three-dimensional complexity and changes the physicochemical properties of the scaffold. nih.gov

C-H Functionalization: Advanced C-H activation/functionalization strategies offer pathways to introduce substituents at other positions on the pyridine ring, although this can be challenging and may require specific directing groups. researchgate.net Redox-neutral α-C–H arylation of the pyrrolidine ring is also a potential strategy for further derivatization. rsc.org

By combining these reactions in various sequences, a large and structurally diverse library of compounds can be generated from the this compound core, enabling extensive exploration of structure-activity relationships.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. This typically involves substituting a functional group with another that has similar steric and electronic properties. For this compound, such transformations could conceivably involve modifications of the fluoro-substituent, the pyridine ring, or the pyrrolidine moiety.

However, a thorough search of the scientific literature did not yield any studies where this compound was used as a starting material for the synthesis of bioisosteres. There are no documented examples of replacing the fluorine atom with other electron-withdrawing groups (e.g., -CN, -CF₃), nor are there reports of modifying the pyridine or pyrrolidine rings to explore different heterocyclic scaffolds while maintaining the core pharmacophore. The reactivity of the fluorine atom in nucleophilic aromatic substitution reactions, a common pathway for introducing bioisosteric replacements on fluorinated pyridines, has not been specifically described for this compound.

Synthesis of Polycyclic and Fused Ring Systems

The synthesis of polycyclic and fused ring systems from this compound would likely involve intramolecular cyclization reactions or multi-step sequences to build additional rings onto the existing pyridine or pyrrolidine frameworks. Such transformations are valuable for creating rigid analogues to explore conformational space and enhance binding affinity to biological targets.

Despite the synthetic utility of such reactions, there is no available research that describes the use of this compound as a precursor for the synthesis of polycyclic or fused ring structures. Potential synthetic strategies, such as intramolecular Heck reactions, ring-closing metathesis, or Pictet-Spengler reactions, have not been reported with this specific substrate. The influence of the fluorine substituent and the pyrrolidinyl group on the feasibility and outcome of such cyclization reactions remains unexplored in the scientific literature.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 5 Pyrrolidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (B6154949), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive information about its atomic connectivity and spatial arrangement.

Elucidation of Regiochemistry and Stereochemistry by 1H, 13C, 19F NMR

The 1D NMR spectra (¹H, ¹³C, and ¹⁹F) offer fundamental insights into the chemical environment of each nucleus, which is crucial for confirming the compound's regiochemistry—the specific placement of the fluoro and pyrrolidinyl groups on the pyridine (B92270) ring—and stereochemistry, arising from the chiral center at the C-2 position of the pyrrolidine (B122466) ring.

¹H NMR Spectroscopy: The proton NMR spectrum can be divided into two main regions: the aromatic region for the pyridine ring protons and the aliphatic region for the pyrrolidine ring protons. The pyridine protons (H-3, H-4, H-6) are expected to resonate at lower fields (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine atom at the C-2 position influences these protons through spin-spin coupling (J-coupling), providing key structural information. For instance, the H-3 proton would appear as a doublet of doublets due to coupling with both H-4 and the ¹⁹F nucleus. The H-6 proton, adjacent to the ring nitrogen, is typically the most deshielded. The pyrrolidine ring contains a chiral center, which renders the methylene (B1212753) protons diastereotopic, leading to more complex splitting patterns in the aliphatic region (typically δ 1.5-4.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. The pyridine ring carbons resonate between δ 120-165 ppm. The carbon atom directly bonded to the fluorine (C-2) exhibits a large one-bond coupling constant (¹JCF), which is a characteristic feature confirming the position of the fluorine substituent. fluorine1.ru Other carbons in the pyridine ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The pyrrolidine carbons appear in the aliphatic region of the spectrum (typically δ 25-60 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive NMR nucleus with a wide chemical shift range, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. nih.govhuji.ac.ilazom.com For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the fluorine atom, while its coupling to adjacent protons (e.g., ³JHF with H-3) further confirms the substitution pattern on the pyridine ring.

The combined analysis of these 1D spectra allows for the unambiguous determination of the 2,5-substitution pattern (regiochemistry) and confirms the presence of the chiral pyrrolidine moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound

| Position | Atom | Predicted δ (ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| Pyridine Ring | |||

| 2 | C | 162-165 | ¹JCF ≈ 240-260 |

| 3 | H | 6.8-7.2 | ³JHH ≈ 8-9, ³JHF ≈ 7-8 |

| 3 | C | 108-112 | ²JCF ≈ 35-40 |

| 4 | H | 7.6-7.9 | ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 |

| 4 | C | 140-143 | ³JCF ≈ 15-20 |

| 5 | C | 133-136 | ⁴JCF ≈ 3-5 |

| 6 | H | 8.1-8.4 | ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2 |

| 6 | C | 148-151 | ⁵JCF ≈ 2-4 |

| Pyrrolidine Ring | |||

| 2' | H | 3.5-4.0 | |

| 2' | C | 55-60 | |

| 3', 4', 5' | H | 1.5-2.5 | |

| 3', 4', 5' | C | 25-45 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. science.govyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring (H-3 with H-4) and within the pyrrolidine ring, allowing for the mapping of the proton spin systems in each ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. emerypharma.comresearchgate.net This is the primary method for assigning the signals in the ¹³C NMR spectrum based on the previously assigned proton spectrum. For example, the proton signal assigned to H-6 would show a cross-peak to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comemerypharma.com HMBC is critical for establishing the connectivity between the pyridine and pyrrolidine rings. A key correlation would be observed between the pyrrolidine H-2' proton and the pyridine carbons C-4, C-5, and C-6, and between the pyridine H-4 and H-6 protons and the pyrrolidine C-2' carbon. This definitively confirms that the pyrrolidine ring is attached at the C-5 position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This experiment can provide insights into the preferred conformation and the three-dimensional structure of the molecule, for example, by showing spatial proximity between protons on the pyridine ring and those on the pyrrolidine ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range. For this compound, the FT-IR spectrum would be expected to show characteristic bands confirming the presence of its key structural features. nist.govresearchgate.net

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Pyrrolidine Ring | 2850 - 2960 | Strong |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

| N-H Bend | Secondary Amine (Pyrrolidine) | 1500 - 1600 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. aps.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. The aromatic ring breathing modes of the pyridine moiety are expected to be prominent in the Raman spectrum. researchgate.net The C-F stretching vibration may also be Raman active. Comparing the FT-IR and Raman spectra can provide a more complete picture of the molecule's vibrational modes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and can be used to deduce structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₁₁FN₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass (166.09 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Under electron impact (EI) or collision-induced dissociation (CID), the molecule will break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that can aid in structural confirmation. wvu.eduresearchgate.net Likely fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrolidine nitrogen, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Cleavage of the C-C bond between the rings: This would result in charged fragments corresponding to the pyridinyl or pyrrolidinyl moieties.

Fragmentation of the pyridine ring: A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN).

The analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyrrolidine |

| 2-Fluoropyridine (B1216828) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

The molecular formula of this compound is C₉H₁₁FN₂. An HRMS instrument measures the mass of the ionized molecule with high precision. The expected mass for the protonated molecule ([M+H]⁺) can be calculated and compared to the experimental value. The difference, or mass error, is typically expressed in parts per million (ppm) and should be very small for a positive identification.

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 167.09790 | 167.09775 | -0.90 |

| [M+Na]⁺ | 189.07984 | 189.07965 | -1.01 |

This table presents hypothetical HRMS data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for distinguishing between isomers and elucidating the connectivity of atoms within a molecule. nih.gov

In a typical MS/MS experiment for this compound, the [M+H]⁺ ion (m/z 167.0979) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. While specific experimental data for this compound is not widely published, fragmentation pathways for pyridine derivatives often involve the cleavage of bonds within the pyrrolidine ring and the loss of small neutral molecules. nih.gov High-accuracy mass measurements of these fragment ions can further help in determining their elemental compositions and proposing logical fragmentation mechanisms. nih.gov

Potential fragmentation pathways could include:

Loss of the pyrrolidine ring: Cleavage of the C-C bond connecting the two rings.

Ring-opening of the pyrrolidine moiety: Fission of bonds within the saturated heterocyclic ring.

Loss of HF: A common fragmentation for fluorinated compounds.

Analysis of the accurate masses of these fragments allows for the confirmation of the proposed fragmentation pathways, lending further confidence to the structural assignment. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the solid-state arrangement of atoms and molecules.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique can establish bond lengths, bond angles, and the absolute configuration of chiral centers.

To date, a specific single-crystal structure of this compound has not been reported in publicly available databases. However, the methodology would involve growing a high-quality single crystal of the compound, which is then irradiated with X-rays. researchgate.netfigshare.com The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the positions of individual atoms. nih.gov For related pyridine derivatives, SC-XRD has been successfully used to determine their molecular geometries. nih.govnih.gov For instance, in the structure of 2-Fluoro-5-(4-fluorophenyl)pyridine, the dihedral angle between the two aromatic rings was precisely determined. nih.govnih.gov A similar analysis for this compound would confirm the relative orientation of the pyridine and pyrrolidine rings and the conformation of the non-planar pyrrolidine ring.

| Parameter | Description | Information Gained from SC-XRD |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides information on crystal system and packing. |

| Space Group | Describes the symmetry elements of the crystal. | Determines if the crystal is chiral. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. | Allows for the calculation of bond lengths and angles. |

| Absolute Configuration | The absolute spatial arrangement of atoms in a chiral molecule. | Determines the R/S configuration of the stereocenter. |

Co-crystallization and Supramolecular Network Analysis

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov This can be used to modify the physicochemical properties of a compound. While there are no specific reports on the co-crystallization of this compound, the presence of hydrogen bond donors (the N-H of the pyrrolidine) and acceptors (the nitrogen of the pyridine ring) makes it a suitable candidate for forming co-crystals with other molecules, known as coformers. mdpi.com

Analysis of the resulting co-crystal by SC-XRD would reveal the supramolecular network, which is the extended arrangement of molecules held together by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.com Understanding these interactions is crucial in the field of crystal engineering.

Chiral Analysis Methodologies

As this compound contains a stereocenter at the 2-position of the pyrrolidine ring, it exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. nih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful separation. For a compound like this compound, which contains a basic nitrogen and a polar heterocyclic system, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point due to their broad applicability. nih.gov

A typical chiral HPLC method development would involve screening different CSPs with various mobile phases (normal phase, polar organic, or reversed-phase). The separation is monitored by a detector, typically UV, and the resolution between the two enantiomeric peaks is optimized.

| Parameter | Description | Goal of Optimization |

|---|---|---|

| Chiral Stationary Phase (CSP) | The column packing material that provides chiral recognition. | Select a CSP that shows baseline separation of enantiomers. |

| Mobile Phase | The solvent system that carries the sample through the column. | Optimize the composition to achieve good resolution and reasonable analysis time. |

| Flow Rate | The speed at which the mobile phase passes through the column. | Balance between analysis time and separation efficiency. |

| Temperature | The operating temperature of the column. | Can affect retention times and selectivity. |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the optical rotation or circular dichroism (CD) spectroscopy for the compound this compound. While the principles of these analytical techniques are well-established for the stereochemical analysis of chiral molecules, including related pyridine and pyrrolidine derivatives, specific values and spectra for the title compound are not publicly available in the reviewed sources.

Optical rotation is a critical technique for determining the enantiomeric purity and the absolute configuration of chiral molecules. mdpi.com The measurement of the specific rotation, [α], is a standard method for characterizing enantiomers, which exhibit equal magnitude but opposite signs of rotation. mdpi.com Similarly, electronic circular dichroism (ECD) spectroscopy is a powerful tool for elucidating the absolute configuration of molecules that contain a chromophore near a chiral center. mdpi.com The sign and intensity of Cotton effects in an ECD spectrum can often be correlated to the spatial arrangement of atoms.

Fluorination of pyrrolidine rings is known to induce significant conformational changes, which can influence the chiroptical properties of the molecule. beilstein-journals.org The stereoelectronic effects of the fluorine atom can alter the conformational equilibrium of the five-membered ring, thereby affecting how the molecule interacts with polarized light. beilstein-journals.org Studies on other chiral pyridine derivatives have demonstrated the utility of CD spectroscopy in identifying electronic transitions in the near-ultraviolet region. rsc.org

In the absence of direct experimental data for this compound, a detailed analysis of its specific optical rotation and CD spectrum cannot be provided. Such an analysis would require experimental measurement or high-level quantum chemical calculations, which have been successfully applied to related compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide to correlate experimental and theoretical optical rotation values. mdpi.com

Future research involving the synthesis and purification of the enantiomers of this compound would be necessary to perform these spectroscopic measurements. The resulting data would be invaluable for confirming the absolute configuration of each enantiomer and for understanding the impact of the fluoro- and pyrrolidinyl-substituents on the chiroptical properties of the pyridine chromophore.

Theoretical and Computational Investigations of 2 Fluoro 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of novel compounds. For 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (B6154949), these computational methods provide insights that are complementary to experimental data, guiding further research and application.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

The geometry optimization of this compound is typically performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A basis set, such as 6-311++G(d,p), is used to describe the atomic orbitals. This combination provides a robust description of the electron distribution and molecular geometry. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational frequency analysis confirms that the optimized structure corresponds to a true energy minimum.

The electronic structure of the molecule is also revealed through these calculations. The distribution of electron density, molecular orbitals, and the dipole moment are key outputs that help in understanding the molecule's behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-F | 1.34 Å |

| C5-C(pyrrolidine) | 1.52 Å | |

| N1-C2 | 1.33 Å | |

| N(pyrrolidine)-C(pyrrolidine) | 1.47 Å | |

| Bond Angle | F-C2-N1 | 117.5° |

| C4-C5-C6 | 118.2° | |

| C5-C(pyrrolidine)-N(pyrrolidine) | 112.0° | |

| Dihedral Angle | C3-C4-C5-C(pyrrolidine) | 179.5° |

Note: The data presented in this table is hypothetical and representative of typical computational results for similar molecules.

For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a higher level of accuracy for electron correlation effects.

These high-level calculations are often performed on the DFT-optimized geometry in what is known as a single-point energy calculation. This approach provides more accurate electronic properties, such as ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in electron transfer processes. The results from these methods serve as a benchmark for the DFT calculations and provide a deeper understanding of the electronic intricacies of this compound.

Electronic Properties and Reactivity Prediction

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide several descriptors that can predict how this compound will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atom on the pyridine (B92270) ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus its reactivity profile.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.23 |

| Global Electrophilicity Index (ω) | 2.98 |

| Chemical Hardness (η) | 2.81 |

| Electronic Chemical Potential (μ) | -4.04 |

Note: The data presented in this table is hypothetical and representative of typical computational results for similar molecules.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The fluorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. The hydrogen atoms of the pyrrolidine (B122466) ring would likely be associated with regions of positive potential (blue). This mapping is invaluable for predicting the sites of interaction for electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 25.8 |

| LP(1) N1 | π(C5-C6) | 18.2 |

| π(C3-C4) | π(C5-C6) | 15.5 |

| LP(2) F | σ(C2-N1) | 5.1 |

| σ(C-H)pyrrolidine | σ*(N-C)pyrrolidine | 3.4 |

Note: The data presented in this table is hypothetical and representative of typical computational results for similar molecules. LP denotes a lone pair.

Intermolecular Interactions and Non-Covalent Bonding Analysis

A thorough understanding of the intermolecular interactions is crucial for predicting the solid-state properties and biological activity of a molecule. Several computational techniques are available for this purpose.

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts and the nature of the interactions. For a molecule like this compound, one would expect to observe various types of interactions, including hydrogen bonds (N-H···N, C-H···F), halogen bonds (C-F···N), and van der Waals forces.

Table 1: Hypothetical Data from Hirshfeld Surface Analysis of this compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Data not available |

| H···F/F···H | Data not available |

| H···N/N···H | Data not available |

| C···H/H···C | Data not available |

| C···F/F···C | Data not available |

Reduced Density Gradient (RDG) for Non-Covalent Interactions

The Reduced Density Gradient (RDG) method is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions.

For this compound, RDG analysis could provide a visual representation of the intramolecular and intermolecular non-covalent interactions, helping to understand its conformational preferences and how it interacts with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing the critical points of the electron density, QTAIM can characterize the nature of chemical bonds (covalent vs. ionic) and identify non-covalent interactions.

A QTAIM analysis of this compound would allow for a detailed characterization of all the chemical bonds within the molecule and any significant intermolecular interactions. The properties of the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the strength and nature of these interactions.

Table 2: Hypothetical QTAIM Parameters for Selected Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C-F | Data not available | Data not available | Data not available |

| C-N (pyridine) | Data not available | Data not available | Data not available |

| C-N (pyrrolidine) | Data not available | Data not available | Data not available |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can be used to simulate these effects.

Continuum Solvation Models (e.g., IEFPCM)

Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent affects properties like molecular geometry, electronic structure, and reaction energetics.

Studying this compound with a continuum model in various solvents would reveal how its dipole moment, orbital energies, and reactivity indices change with solvent polarity.

Explicit Solvation Models

Explicit solvation models involve simulating the molecule of interest surrounded by a number of individual solvent molecules. This approach is more computationally demanding but can provide a more detailed and accurate picture of the specific solute-solvent interactions, such as hydrogen bonding.

An explicit solvation study of this compound, for example in water, would allow for the detailed analysis of the hydrogen bonding network between the solute and the surrounding water molecules, providing a deeper understanding of its behavior in aqueous environments.

Spectroscopic Property Prediction from Computational Models

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For a molecule like this compound, computational models can elucidate the relationship between its structure and its spectral features.

The vibrational spectrum of a molecule, observable through infrared (IR) and Raman spectroscopy, is determined by the molecule's geometry and the force constants of its bonds. Density Functional Theory (DFT) calculations are a common and effective method for simulating vibrational spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be predicted.

To approximate the vibrational characteristics of this compound, the computationally derived vibrational spectrum of 2-fluoropyridine (B1216828) can be considered. A study employing both ab initio and DFT calculations has provided a detailed assignment of the vibrational spectra of 2-fluoropyridine. These calculations have been shown to agree well with experimental data.

The C-F bond stretching frequencies in fluorinated pyridine rings are influenced by the electronic properties of the ring. For 2-fluoropyridine, these vibrations are found in a similar range to that of fluorobenzene, indicating the influence of the ring's π bonding system. The pyrrolidine ring introduces a series of C-H and C-N stretching and bending vibrations, which would be expected in the spectrum of the target molecule.

Below is a table of selected calculated vibrational frequencies for 2-fluoropyridine, which provides a basis for predicting the frequencies associated with the fluoropyridine portion of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3050-3150 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1400-1600 | Pyridine ring stretching |

| ν(C-F) | 1200-1300 | C-F stretching |

| β(C-H) | 1000-1200 | In-plane C-H bending |

| γ(C-H) | 700-900 | Out-of-plane C-H bending |

The electronic absorption spectra of molecules, measured by UV-Vis spectroscopy, are determined by the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting UV-Vis spectra. mdpi.com This method can accurately calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For a molecule such as this compound, the UV-Vis spectrum is expected to be characterized by π → π* and n → π* transitions. The pyridine ring is the primary chromophore, and its electronic transitions will be perturbed by the fluorine and pyrrolidinyl substituents. The fluorine atom, being an electron-withdrawing group, can induce a shift in the absorption maxima. The pyrrolidine group, as an electron-donating group, is also expected to influence the electronic structure and thus the absorption spectrum.

While specific TD-DFT calculations for this compound are not available, the general approach would involve:

Optimization of the ground-state geometry of the molecule using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT.

Simulation of the spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.

The choice of functional and basis set is crucial for the accuracy of TD-DFT calculations. mdpi.com Hybrid functionals such as B3LYP are often employed and have been shown to provide reliable results for many organic molecules. mdpi.com The inclusion of solvent effects, typically through a polarizable continuum model (PCM), is also important for comparing theoretical spectra with experimental data obtained in solution. qu.edu.qa

Based on TD-DFT studies of similar aromatic and heterocyclic compounds, it can be anticipated that the main absorption bands for this compound would appear in the UV region, likely between 200 and 400 nm. The precise location of the absorption maxima (λmax) would depend on the interplay of the electronic effects of the fluoro and pyrrolidinyl substituents on the pyridine core.

Due to the lack of specific computational data for a simple pyrrolidine-substituted aromatic ring in the search results, a representative data table for the pyrrolidine component cannot be provided. However, the methodology described provides a clear pathway for future computational studies to elucidate the electronic absorption properties of this compound.

Academic and Research Applications of 2 Fluoro 5 Pyrrolidin 2 Yl Pyridine

Role as a Chemical Building Block in Organic Synthesis

In organic synthesis, building blocks are foundational molecules from which larger, more complex structures are constructed. 2-Fluoro-5-(pyrrolidin-2-yl)pyridine (B6154949) serves as an exemplary building block due to the presence of multiple reactive sites and stereochemical complexity. The fluorinated pyridine (B92270) offers a site for nucleophilic aromatic substitution, while the pyrrolidine's secondary amine can be functionalized, and its inherent chirality can be used to induce stereoselectivity in subsequent reactions.

Precursor for Complex Heterocyclic Architectures

The structure of this compound is closely related to key fragments of biologically active compounds, most notably Varenicline. Varenicline is a complex polycyclic molecule approved as a smoking cessation aid that acts as a partial agonist at nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.netnewdrugapprovals.org The synthesis of Varenicline and its analogues often starts from simpler pyridine and pyrrolidine (B122466) precursors. researchgate.net